molecular formula C8H12O6 B1528979 (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid CAS No. 35522-89-5

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1528979
CAS No.: 35522-89-5
M. Wt: 204.18 g/mol
InChI Key: YQQLEMAYGCQRAW-CXXDYQFHSA-N
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Description

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H12O6 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid , also known by its CAS number 35522-89-5 , has garnered attention in chemical biology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and a detailed analysis of its properties.

  • Molecular Formula : C8_8H12_{12}O6_6
  • Molecular Weight : 204.18 g/mol
  • CAS Number : 35522-89-5
  • Purity : Typically around 97% .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies using various assays (e.g., DPPH and ABTS) have shown that such compounds can scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro experiments have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This effect is critical for conditions characterized by chronic inflammation .

Antimicrobial Activity

A series of tests have been conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Results indicated notable activity against both gram-positive and gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has shown promising results in inhibiting alpha-glucosidase and alpha-amylase activities in vitro. This inhibition suggests potential applications in managing postprandial blood glucose levels in diabetic patients .

Case Study 1: Antioxidant Activity Assessment

In a controlled study involving various concentrations of the compound tested against DPPH radicals:

Concentration (µM)% Inhibition
1025%
5060%
10085%

This data highlights a dose-dependent increase in antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on RAW264.7 macrophages treated with lipopolysaccharide (LPS) showed that the compound significantly reduced the levels of TNF-alpha and IL-6:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
LPS300400
Compound + LPS100150

This indicates a substantial reduction in inflammatory markers upon treatment with the compound.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention as a pharmaceutical intermediate , particularly in the synthesis of glycosidic compounds and other biologically active molecules. Its unique structure allows for modifications that enhance the pharmacological properties of derivatives.

Case Studies

  • Synthesis of Sotagliflozin :
    • Sotagliflozin is an SGLT inhibitor used for diabetes management. (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid serves as an intermediate in its synthesis. The compound's hydroxyl group facilitates the formation of crucial glycosidic bonds during the synthetic pathway .
  • Antiviral Research :
    • Recent studies have investigated derivatives of this compound for antiviral activity. Modifications to the dioxole ring have shown promising results against specific viral strains, suggesting potential applications in antiviral drug development .

Biochemical Applications

In biochemical research, this compound is utilized for its ability to mimic natural substrates in enzyme-catalyzed reactions. Its structural features allow it to act as a substrate or inhibitor for various enzymes.

Case Studies

  • Enzyme Inhibition :
    • Research has demonstrated that this compound can inhibit certain glycosyltransferases. This property is leveraged in developing tools for studying carbohydrate metabolism and enzyme kinetics .
  • Chemical Biology Tools :
    • The compound is being explored as a chemical probe in biological systems to study glycosylation processes. Its ability to integrate into metabolic pathways makes it a valuable tool for researchers investigating carbohydrate-related diseases .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
PharmaceuticalIntermediate for Sotagliflozin synthesis ,
Antiviral compound research ,
BiochemicalEnzyme inhibition studies ,
Chemical probes for glycosylation studies ,

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of this compound typically involves stereoselective strategies to control the tetrahydrofurodioxole core. A validated protocol includes:

  • Stepwise Functionalization : Use of protected sugar derivatives as starting materials (e.g., dihydroxyethyl intermediates) followed by oxidation and cyclization .
  • Reaction Conditions :
    • Time : 3 hours for key coupling steps to minimize side reactions .
    • Purification : Flash column chromatography on silica gel (hexane/ethyl acetate gradients) achieves >90% purity, with diastereomeric ratios (dr) monitored via HPLC .
  • Yield Optimization : Adjusting temperature (0–25°C) and catalyst loading (e.g., Pd/C for hydrogenation) improves yields to 40–46% .

Q. How can researchers confirm the stereochemical configuration and purity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (monoclinic P2₁, a = 5.5794 Å, b = 15.6118 Å) confirms the (3aS,5R,6S,6aS) configuration. Data collection with a Nonius KappaCCD diffractometer (λ = 0.71073 Å) refines to R-factor = 0.027 .
  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 4.85 (d, J = 5.1 Hz, H-6) and δ 1.45 (s, 2×CH₃) .
    • ¹³C NMR : Carboxylic acid carbonyl at δ 175.2 ppm .
  • Purity Analysis : HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with retention time 12.3 min .

Advanced Research Questions

Q. How can diastereomeric byproducts be minimized during synthesis, and what analytical tools resolve such mixtures?

Methodological Answer:

  • Stereochemical Control : Use chiral auxiliaries (e.g., phenylsulfonyl groups) to direct cyclization stereochemistry. For example, GP4 conditions (TMSOTf, 0°C) achieve dr 8:1 .
  • Chromatographic Separation : Reverse-phase HPLC (MeOH/H₂O, 70:30) with a chiral column (Chiralpak IA) resolves diastereomers. Retention times differ by ~1.2 min .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to rationalize dr outcomes .

Challenges : Competing epimerization at C-5 under basic conditions requires pH control (buffer at pH 6.5–7.0) during workup .

Q. What computational approaches predict the compound’s reactivity in glycosylation or esterification reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate nucleophilic attack at the anomeric center (C-5) using AMBER force fields. Parameters include solvation effects (explicit water) and glycosidic bond torsion angles .
  • Docking Studies : Predict binding to enzymes (e.g., glycosyltransferases) using AutoDock Vina. Key interactions: hydrogen bonds between the carboxylic acid group and Arg residues .
  • QM/MM Calculations : Model transition states for esterification (e.g., methanesulfonate formation) at the B3LYP/cc-pVDZ level .

Validation : Compare computed activation energies (ΔG‡) with experimental kinetics (Arrhenius plots) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Incubate at pH 2–9 (37°C, 24 hrs). LC-MS identifies degradation products (e.g., lactone formation at pH <3) .
    • Thermal Stability : TGA shows decomposition onset at 180°C (N₂ atmosphere) .
  • Mechanistic Insights :
    • Acidic Hydrolysis: Cleavage of the dioxole ring via protonation at O-2 .
    • Oxidative Degradation: ROS (e.g., H₂O₂) attack the furan ring, forming diketone byproducts .

Q. What strategies enable selective functionalization of the hydroxyl and carboxylic acid groups for derivative synthesis?

Methodological Answer:

  • Protection/Deprotection :
    • Carboxylic Acid : Protect as methyl ester (CH₂N₂/MeOH) or tert-butyl ester (Boc₂O, DMAP) .
    • Hydroxyl Groups : Silylation (TBDMSCl, imidazole) or acetylation (Ac₂O, pyridine) .
  • Selective Esterification : Use Mitsunobu conditions (DIAD, Ph₃P) to target the primary hydroxyl (C-6) while leaving the carboxylic acid intact .
  • Monitoring : IR spectroscopy tracks ester formation (C=O stretch at 1740 cm⁻¹) .

Properties

IUPAC Name

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8/h3-5,7,9H,1-2H3,(H,10,11)/t3-,4-,5+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQLEMAYGCQRAW-CXXDYQFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid

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